3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone
Description
This compound is a heterocyclic molecule featuring a pyridinone core substituted with a 4-methyl-5-sulfanyl-1,2,4-triazole moiety and a 3-(trifluoromethyl)benzyl group. Its molecular formula is C₁₆H₁₃F₃N₄OS, with a molecular weight of 366.37 g/mol . Structural validation via crystallographic tools (e.g., SHELX, ORTEP-3) confirms its planar geometry and tautomeric stability .
Properties
IUPAC Name |
3-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-1-[[3-(trifluoromethyl)phenyl]methyl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4OS/c1-22-13(20-21-15(22)25)12-6-3-7-23(14(12)24)9-10-4-2-5-11(8-10)16(17,18)19/h2-8H,9H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPBRURHADWSPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone is a member of the triazole family, which has gained attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a triazole ring, a pyridinone moiety, and a trifluoromethylbenzyl group, which contribute to its biological activity. The presence of the sulfanyl group enhances its reactivity and potential interaction with biological targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular:
- Mechanism of Action : Triazoles act primarily by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), crucial for sterol biosynthesis in fungi . This inhibition leads to the disruption of cell membrane integrity and ultimately cell death.
- Case Study : A study on similar triazole compounds reported Minimum Inhibitory Concentrations (MICs) as low as 0.046 μM against Methicillin-resistant Staphylococcus aureus (MRSA) strains . The compound is expected to exhibit comparable or enhanced activity due to structural similarities.
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| Triazole A | 0.046 | MRSA |
| Triazole B | 0.68 | Vancomycin-resistant S. aureus |
| Target Compound | TBD | TBD |
Anticancer Activity
Triazole derivatives have shown promising anticancer properties through various mechanisms:
- Cytotoxicity : The compound's analogs have demonstrated cytotoxic effects against several cancer cell lines. For instance, a related study found that mercapto-substituted triazoles exhibited IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines .
- Induction of Apoptosis : Compounds similar to our target have been shown to induce apoptosis in cancer cells, enhancing their therapeutic potential. Specifically, early-stage apoptotic markers increased significantly upon treatment with triazole derivatives .
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| HCT-116 (Colon) | 6.2 | Cytotoxic |
| T47D (Breast) | 27.3 | Cytotoxic |
Anti-inflammatory Activity
Triazoles are also noted for their anti-inflammatory properties:
- Inflammatory Pathways : These compounds can inhibit key inflammatory mediators such as cytokines and prostaglandins, thereby reducing inflammation in various models .
- Research Findings : In vitro studies have shown that certain triazole derivatives significantly reduce the production of pro-inflammatory cytokines in stimulated macrophages.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:
- Substituent Effects : The presence of electron-withdrawing groups like trifluoromethyl enhances antimicrobial activity by increasing lipophilicity and membrane permeability .
- Hybridization Potential : Combining triazoles with other pharmacophores has been shown to yield compounds with enhanced potency against resistant strains and cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyridinone-triazole hybrids. Below is a comparative analysis with structurally analogous derivatives:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects: The trifluoromethyl group in the target compound enhances lipophilicity compared to benzyl or dichlorobenzyl analogs, favoring blood-brain barrier penetration . Halogenated derivatives (e.g., 2,4-dichlorobenzyl) show stronger halogen bonding but may elevate toxicity due to bioaccumulation .
Heterocyclic Core Modifications: Replacing the triazole with 1,3,4-oxadiazole (CAS 477852-99-6) reduces hydrogen-bond donor capacity but improves metabolic stability, making it suitable for prolonged therapeutic action . The pyrazole-pyrrole hybrid (CAS 477709-31-2) introduces additional aromatic interactions, enhancing target selectivity in enzyme inhibition .
Biological Activity: The target compound’s triazole-thione moiety acts as a dual hydrogen-bond donor/acceptor, making it effective in kinase inhibition . Dichlorobenzyl analogs exhibit higher cytotoxicity in cancer cell lines but show nephrotoxicity in preclinical models .
Synthetic Accessibility: Allyl and benzyl derivatives are synthesized via nucleophilic substitution (e.g., alkyl halides reacting with triazole-thiolates) . The oxadiazole variant requires cyclization of thiosemicarbazides, a less atom-economical route .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
